1-[(6-bromo-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid
Description
Properties
IUPAC Name |
1-[2-(6-bromoindol-1-yl)acetyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O3/c17-13-2-1-11-3-8-19(14(11)9-13)10-15(20)18-6-4-12(5-7-18)16(21)22/h1-3,8-9,12H,4-7,10H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGJIAPBOBUZNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)CN2C=CC3=C2C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-bromo-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated using bromine or N-bromosuccinimide (NBS) to obtain 6-bromoindole.
Acetylation: The 6-bromoindole is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine to form 6-bromo-1H-indol-1-yl acetate.
Coupling with Piperidine: The acetylated product is then coupled with piperidine-4-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(6-bromo-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of 1-[(1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid.
Substitution: Formation of 1-[(6-azido-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid.
Scientific Research Applications
1-[(6-bromo-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(6-bromo-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The bromine atom can enhance the compound’s binding affinity and selectivity towards its targets. The piperidine ring can contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Structural Features and Substituent Effects
The compound’s uniqueness arises from its 6-bromoindole-acetyl-piperidine-4-carboxylic acid framework. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Functional Comparisons
| Compound Name | Core Structure | Key Substituents | Unique Properties | Biological Relevance | |
|---|---|---|---|---|---|
| 1-[(6-Bromo-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid | Piperidine-4-carboxylic acid | 6-Bromoindole-acetyl | High lipophilicity (due to bromine), potential FGFR4 inhibition (inferred from furochromene analogues) | Anticancer applications (hypothesized) | |
| 1-(1H-Indazole-6-carbonyl)piperidine-4-carboxylic acid | Piperidine-4-carboxylic acid | Indazole-6-carbonyl | Distinct coordination chemistry (ligand for metal complexes) | Medicinal chemistry (e.g., enzyme inhibition) | |
| 1-[(Diethylcarbamoyl)methyl]piperidine-4-carboxylic acid | Piperidine-4-carboxylic acid | Diethylcarbamoyl-methyl | Enhanced solubility in organic solvents, hydrogen-bonding capacity | Neuropharmacology (modulation of CNS targets) | |
| 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid | Piperidine-4-carboxylic acid | 4-Chlorophenyl-sulfonyl | Electrophilic sulfonyl group, metabolic stability | Antibacterial/antiviral activity | |
| 1-(3-Nitrobenzoyl)piperidine-4-carboxylic acid | Piperidine-4-carboxylic acid | 3-Nitrobenzoyl | Meta-nitro group (electron-withdrawing), steric hindrance | Enzyme inhibition (e.g., kinases) |
Physicochemical Properties
- Lipophilicity: The bromine atom in the target compound increases lipophilicity compared to non-halogenated analogues (e.g., 1-(1H-Indazole-6-carbonyl)piperidine-4-carboxylic acid). This property may enhance membrane permeability and bioavailability .
- Solubility : The carboxylic acid group improves aqueous solubility relative to esters (e.g., ethyl 1-((1-(2-methoxyethyl)-1H-indol-3-yl)carbamoyl)piperidine-4-carboxylate), though bromine may reduce polarity .
- Reactivity : The acetyl linker allows flexibility in binding to biological targets, contrasting with rigid sulfonyl or benzoyl groups in analogues like 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid .
Biological Activity
1-[(6-bromo-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural framework combining an indole moiety with a piperidine ring, which is known to influence its biological properties.
- Molecular Formula : C16H18BrN2O3
- Molecular Weight : 365.22 g/mol
- CAS Number : 1219557-58-0
Biological Activity Overview
The biological activity of this compound has been explored through various studies, focusing on its potential as an anticancer agent, antibacterial properties, and other pharmacological effects.
Anticancer Activity
Recent studies have indicated that compounds similar to 1-[(6-bromo-1H-indol-1-yl)acetyl]piperidine derivatives exhibit significant anticancer properties. For instance, the compound was evaluated for its ability to inhibit microtubule assembly, which is crucial for cancer cell proliferation. In vitro studies demonstrated that at concentrations around 20 μM, these compounds could reduce microtubule assembly by approximately 40% to 52% .
Cell Line Studies :
- MDA-MB-231 (Breast Cancer) : The compound showed promising results in inducing apoptosis in breast cancer cells. At a concentration of 10 μM, it enhanced caspase-3 activity by 1.33 to 1.57 times, indicating its potential as an apoptosis-inducing agent .
Table 1: Summary of Anticancer Activities
| Compound | Cell Line | Concentration (μM) | Effect |
|---|---|---|---|
| 1 | MDA-MB-231 | 10 | Increased caspase-3 activity |
| 2 | Various Cancer Types | 20 | Microtubule assembly inhibition |
Antibacterial Activity
In addition to its anticancer properties, the compound has shown antibacterial activity against various strains of bacteria. A related study highlighted that piperidine derivatives exhibit potent antibacterial effects, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Gram-positive and Gram-negative bacteria .
Table 2: Antibacterial Efficacy
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
The mechanism by which 1-[(6-bromo-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid exerts its biological effects is likely multifaceted:
- Microtubule Destabilization : By inhibiting microtubule assembly, the compound disrupts mitotic processes in cancer cells.
- Apoptosis Induction : The increase in caspase activity suggests that the compound triggers programmed cell death pathways.
- Antibacterial Mechanisms : The presence of the piperidine structure may enhance membrane permeability or interfere with bacterial cell wall synthesis.
Case Studies
Several case studies have evaluated the efficacy of similar compounds in preclinical models:
- Study on Indole Derivatives : A study focused on indole-based compounds demonstrated significant anticancer activities across multiple cancer cell lines, reinforcing the potential of indole derivatives as therapeutic agents .
- Antimicrobial Screening : A comprehensive screening of piperidine derivatives showed that modifications at specific positions on the piperidine ring can enhance antibacterial activity against resistant strains .
Q & A
Basic: What synthetic strategies are recommended for preparing 1-[(6-bromo-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves acylation of a piperidine scaffold, analogous to methods used for spiro-piperidine derivatives. For example, acylation of piperidine-4-carboxylic acid with a bromo-indole acetyl chloride precursor under anhydrous conditions (e.g., DCM, 0–5°C) is a common approach . Optimization includes:
- Catalyst Selection : Use of DMAP or HOBt to enhance coupling efficiency.
- Temperature Control : Maintaining low temperatures to minimize side reactions.
- Purification : Column chromatography (silica gel, gradient elution with EtOAc/hexane) followed by recrystallization to achieve >95% purity .
Basic: Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?
Methodological Answer:
- IR Spectroscopy : Confirm the presence of carboxylic acid (C=O stretch ~1700 cm⁻¹) and amide bonds (N-H bend ~1550 cm⁻¹) .
- GC-MS : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to assess molecular weight and functional groups. Note that poor ion intensity may require derivatization (e.g., methyl esterification) .
- NMR : ¹H/¹³C NMR to resolve piperidine ring protons (δ 1.5–3.5 ppm) and indole aromatic protons (δ 6.8–8.2 ppm). DEPT-135 can clarify quaternary carbons .
Advanced: How can computational methods improve reaction design for novel derivatives of this compound?
Methodological Answer:
Computational reaction path searches (e.g., density functional theory) can predict feasible intermediates and transition states. For example:
- Quantum Chemical Calculations : Identify low-energy pathways for acylation or ring functionalization using software like Gaussian or ORCA .
- Machine Learning : Train models on existing piperidine-indole reaction datasets to predict optimal solvent systems (e.g., DMF vs. THF) or catalysts .
- Feedback Loops : Integrate experimental results (e.g., yields, byproducts) into computational models to refine predictions iteratively .
Advanced: How can researchers resolve contradictions between predicted and observed biological activity in structure-activity relationship (SAR) studies?
Methodological Answer:
- Docking Simulations : Compare computational docking scores (e.g., AutoDock Vina) with experimental IC₅₀ values to identify mismatches in binding poses .
- Metabolic Stability Assays : Test whether discrepancies arise from off-target interactions or metabolic degradation (e.g., liver microsome assays) .
- Multivariate Analysis : Use PCA or PLS regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity trends .
Basic: What are the key considerations for ensuring high purity during synthesis and purification?
Methodological Answer:
- Reagent Quality : Use freshly distilled DCM or THF to avoid moisture-induced side reactions .
- Chromatography : Optimize solvent polarity (e.g., EtOAc:MeOH 9:1) to separate unreacted indole precursors.
- Crystallization : Recrystallize from ethanol/water mixtures to remove residual salts or byproducts. Monitor purity via HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) .
Advanced: What strategies translate in vitro bioactivity data into predictive models for in vivo efficacy?
Methodological Answer:
- Pharmacokinetic Modeling : Use PBPK models to estimate tissue distribution and bioavailability based on logP (e.g., calculated via ChemAxon) and plasma protein binding .
- Toxicogenomics : Integrate transcriptomic data (e.g., RNA-seq from treated cell lines) to predict off-target effects.
- In Silico ADMET : Apply tools like SwissADME to predict metabolic liabilities (e.g., CYP450 inhibition) and refine lead compounds .
Advanced: How can researchers address low reproducibility in biological assays involving this compound?
Methodological Answer:
- Batch Standardization : Characterize each synthesis batch via NMR and LC-MS to confirm consistency .
- Assay Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) and vehicle controls (DMSO) to normalize inter-experiment variability .
- Statistical Power : Use ANOVA with post-hoc tests (Tukey HSD) to ensure sample sizes (n ≥ 3) are sufficient for detecting effect sizes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
